molecular formula C18H18N4O B1450101 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2089391-71-7

4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1450101
CAS No.: 2089391-71-7
M. Wt: 306.4 g/mol
InChI Key: FPGRHHDYRGCIRS-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrazoloquinolinone scaffold with amino, dimethyl, and phenyl substituents. It is synthesized via multi-step reactions involving chalcone intermediates, cyclization, and aromatization (method A, 7% yield) . Alternative methods (e.g., method C) employ ultrasonic activation and reflux, improving efficiency . Its structural complexity and functional groups make it a candidate for biological activity studies, particularly in neurodegenerative and antiviral research .

Properties

IUPAC Name

4-amino-7,7-dimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-18(2)8-13-15(14(23)9-18)16(19)12-10-20-22(17(12)21-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGRHHDYRGCIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer-Type Condensation Method

One of the classical and widely used approaches for synthesizing pyrazoloquinolines involves a Friedländer condensation-like reaction between amino-substituted aromatic compounds and pyrazole derivatives.

  • General Reaction Scheme:

    • Reaction of o-aminocarbonyl compounds (e.g., o-aminoacetophenone derivatives) with substituted pyrazolones.
    • Conducted typically in boiling ethylene glycol or under microwave irradiation.
    • Yields vary between 20% and 85% depending on substituents and conditions.
  • Key Features:

    • Single-step synthesis of pyrazoloquinolines.
    • Microwave-assisted reactions supported on clay have been reported to enhance reaction rates and yields.
    • The method allows structural diversity by varying pyrazolone and amino components.
  • Representative Reaction:

    • o-Aminoacetophenone reacts with 5-methyl-2-phenyl-4H-pyrazol-3-one under heating to form the desired pyrazoloquinoline scaffold.
  • Advantages:

    • Relatively straightforward and versatile.
    • Microwave assistance reduces reaction time significantly.
  • References:

Niementowski-Type Synthesis Using Anthranilic Acid Derivatives

The Niementowski reaction, a classical method for quinoline synthesis, has been adapted for pyrazoloquinolines by reacting anthranilic acid derivatives with pyrazolones.

  • General Procedure:

    • Anthranilic acid or its derivatives react with pyrazolone compounds in the presence of sodium acetate or similar bases.
    • The reaction proceeds via ring closure forming hydroxyquinoline intermediates, which then convert to pyrazoloquinoline derivatives.
  • Specific Example:

    • Reaction of anthranilic acid with 5-methyl-2-phenyl-4H-pyrazol-3-one yields 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline.
  • Reaction Conditions:

    • Typically refluxed in anhydrous solvents such as acetic acid or nitrobenzene.
  • Advantages:

    • Uses readily available starting materials.
    • Provides access to hydroxy-substituted pyrazoloquinolines which can be further functionalized.
  • References:

Microwave-Assisted One-Pot Multicomponent Reactions

Recent advances have introduced microwave-assisted multicomponent reactions (MCRs) to synthesize pyrazoloquinolinone derivatives efficiently.

  • Methodology:

    • Amino phenyl pyrazole, 1,3-dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione), and alcohols are reacted in the presence of coupling reagents like T3P® (propylphosphonic anhydride).
    • Reaction conducted at 90 °C for about 30 minutes in 1,4-dioxane under microwave irradiation.
  • Mechanism Insights:

    • Alcohols are activated by T3P® and converted into carbonyl compounds.
    • These intermediates condense with active methylene groups of 1,3-dicarbonyl compounds.
    • Subsequent 1,4-addition with amino phenyl pyrazole leads to the pyrazoloquinolinone framework.
  • Purification:

    • Reaction mixture is washed with water and brine, followed by column chromatography on silica gel.
  • Advantages:

    • Rapid reaction times and high yields.
    • Environmentally friendly with water as a byproduct.
    • Broad substrate scope allowing various substituents.
  • References:

Catalyst-Free and TPAB-Catalyzed One-Pot Three-Component Reactions

Another approach involves catalyst-free or TPAB (tetrapropylammonium bromide)-catalyzed reactions in aqueous or mixed solvents.

  • Reaction Components:

    • 4-bromophenylglyoxal monohydrate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and dimedone.
  • Conditions:

    • Reactions performed in water/ethanol or water/acetone mixtures at 80 °C.
    • TPAB catalysis improves selectivity toward pyrazoloquinoline products.
  • Outcomes:

    • High yields of pyrazolopyridines and pyrazoloquinolines.
    • Unexpected dearoylation observed under catalytic conditions, influencing product distribution.
  • Advantages:

    • Mild reaction conditions.
    • Avoids use of harsh reagents or solvents.
  • References:

Synthesis via Phenylthiosemicarbazide and Related Reagents

Elkholy et al. (2007) reported an efficient synthesis involving the reaction of pyrazoloquinoline precursors with phenylthiosemicarbazide, urea, or thiourea in ethanol with sodium ethoxide.

  • Procedure:

    • Reflux 3-amino-substituted pyrazoloquinoline intermediates with phenylthiosemicarbazide or related reagents for 6 hours.
    • Cool and precipitate the product by acidification.
    • Recrystallize from ethanol.
  • Products:

    • Carbothioamide and related derivatives of pyrazoloquinoline.
  • Significance:

    • Allows functionalization at the 1-carbothioamide position.
    • Provides intermediates for further derivatization.
  • References:

Four-Component Bicyclization Strategy

A novel four-component bicyclization method has been developed to access multicyclic pyrazolo[3,4-b]quinoline derivatives.

  • Components:

    • 2,2-Dihydroxy-1-phenylethanone, amino-substituted pyrazoles, 4-hydroxy-6-methyl-2H-pyran-2-one, and aryl amines.
  • Conditions:

    • Acidic medium, typically acetic acid, at moderate temperatures.
    • Reaction time around 40 minutes.
  • Advantages:

    • Atom-efficient and rapid synthesis.
    • Water is the main byproduct, simplifying workup.
    • Access to complex tetracyclic structures relevant for drug discovery.
  • References:

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Yield Range (%) Advantages References
Friedländer-type condensation o-Aminocarbonyl + pyrazolones Boiling ethylene glycol or MW 20–85 Single-step, microwave-assisted
Niementowski synthesis Anthranilic acid + pyrazolones Reflux in acetic acid or CH3COONa Moderate Readily available reagents
Microwave-assisted MCR Amino phenyl pyrazole + 1,3-dicarbonyl + alcohol 90 °C, 30 min, T3P®, MW High Rapid, green, broad substrate scope
Catalyst-free/TPAB catalysis Glyoxal + pyrazol-amine + dimedone 80 °C, aqueous/acetone solvent High Mild, selective
Phenylthiosemicarbazide derivatization Pyrazoloquinoline + phenylthiosemicarbazide Reflux in ethanol, 6 h High Functionalization, versatile
Four-component bicyclization Dihydroxy ketone + pyrazole + pyranone + amine Acidic medium, ~40 min 61–82 Atom-efficient, fast, complex scaffolds

Detailed Research Findings

  • The Friedländer condensation remains a foundational method, with modifications such as microwave assistance significantly improving reaction times and yields. The ability to vary substituents on both the amino and pyrazolone components allows for a wide library of derivatives to be synthesized efficiently.

  • The Niementowski reaction adaptation for pyrazoloquinolines provides access to hydroxy-substituted intermediates that can be further manipulated, although yields and reaction conditions require careful optimization.

  • The microwave-assisted multicomponent reactions employing T3P® as a coupling agent represent a modern, green chemistry approach. The mechanism involves in situ generation of reactive carbonyl intermediates from alcohols, followed by condensation and cyclization steps. This method delivers high yields with short reaction times and minimal byproducts, making it attractive for scale-up and diverse substrate incorporation.

  • Catalyst-free and TPAB-catalyzed reactions in aqueous media demonstrate the feasibility of environmentally benign processes, affording high selectivity and yield of pyrazoloquinoline products. The unexpected dearoylation under catalytic conditions suggests mechanistic complexity that can be harnessed for selective synthesis.

  • Functionalization of pyrazoloquinoline cores via reactions with phenylthiosemicarbazide and related reagents enables the preparation of carbothioamide derivatives, expanding the chemical space for potential biological activity studies.

  • The four-component bicyclization strategy offers a rapid and atom-efficient route to complex tetracyclic pyrazoloquinoline structures, which are otherwise challenging to synthesize. The method's speed and minimal waste production align well with sustainable synthetic practices.

This comprehensive overview of preparation methods for 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one highlights the evolution from classical condensation reactions to innovative multicomponent and microwave-assisted syntheses, each with unique advantages suited to different synthetic goals.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

DGAT1 Inhibition

One of the primary applications of this compound is as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 plays a crucial role in lipid metabolism by catalyzing the final step in triglyceride synthesis. Inhibition of DGAT1 can lead to reduced lipid droplet formation and may have therapeutic implications for metabolic disorders such as obesity and diabetes.

  • Mechanism of Action : The compound interacts with the acyl-CoA binding site of DGAT1, effectively blocking neutral lipid synthesis and lipid droplet formation in various cell lines including HT-1080 cells and mouse embryonic fibroblasts (MEFs) .

Anti-Cancer Research

Research indicates potential anti-cancer properties associated with this compound. By modulating lipid metabolism through DGAT1 inhibition, it may influence cancer cell proliferation and survival. Studies are ongoing to evaluate its efficacy against various cancer types.

Neurological Studies

Given its structural similarity to other bioactive compounds, this pyrazoloquinoline derivative may exhibit neuroprotective effects. Preliminary studies suggest it could be explored for treating neurodegenerative diseases by targeting pathways involved in neuronal survival and inflammation.

Case Study 1: Lipid Metabolism Regulation

In a study conducted on mouse embryonic fibroblasts (MEFs), treatment with 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one resulted in significant alterations in lipid droplet biogenesis. The compound effectively blocked the formation of lipid droplets, demonstrating its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Cancer Cell Line Analysis

In vitro experiments using HT-1080 human fibrosarcoma cells showed that the compound inhibited cell growth by disrupting lipid metabolism pathways. This suggests that targeting DGAT1 could be a viable strategy for developing new cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents at positions 3, 4, and 7 of the pyrazoloquinolinone core, altering molecular weight, polarity, and steric effects:

Compound Name / PDB ID Substituents Molecular Weight Key Properties Reference
Target Compound 4-amino, 7,7-dimethyl, 1-phenyl 324.36 Low synthetic yield (7% via method A)
65A 4-(2-methoxyphenyl), 3,7,7-trimethyl 347.45 Enhanced lipophilicity
6VK 3-cyclopropyl, 4,7,7-trimethyl, 4-phenyl 347.45 High docking score (-9.2 kcal/mol)
BRD5648 4-ethyl, 7,7-dimethyl, 4-phenyl 321.42 Potential kinase inhibitor
Y021-1166 4-amino, 7-(4-fluorophenyl), 1-phenyl 372.40 Increased halogen-mediated polarity

Key Observations :

  • Bulky substituents (e.g., cyclopropyl in 6VK) increase steric hindrance, affecting binding pocket interactions .
  • Methoxy groups (e.g., 65A) may enhance membrane permeability due to lipophilicity .

Key Findings :

  • 6VK shows the strongest binding affinity (-9.2 kcal/mol) among analogs, likely due to its cyclopropyl group optimizing hydrophobic interactions .
  • The scaffold’s rigid aromatic system facilitates π-π stacking with protease active sites, critical for antiviral activity .

Biological Activity

4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure features a fused pyrazole and quinoline ring system, which contributes to its potential biological activities. The compound's chemical formula is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of 306.4 g/mol .

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of amino and dimethyl substituents enhances its reactivity and solubility in various solvents. This section summarizes the unique properties of similar compounds that may provide insights into the biological activity of this compound.

Compound NameStructural FeaturesUnique Properties
1H-Pyrazolo[3,4-b]quinolineBasic pyrazoloquinoline structureExhibits strong anticancer activity
4-AminoquinolineContains an amino group on the quinoline ringKnown for antimalarial properties
3-Amino-pyrazolo[3,4-b]pyridineSimilar nitrogenous heterocyclePotential selective PDE4 inhibitors

The unique substitution pattern and fused ring system of this compound may confer distinct biological activities compared to other pyrazoloquinoline derivatives .

Biological Activities

Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities:

  • Antitumor Activity : Pyrazoloquinolones have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cellular processes or inhibiting specific enzymes .
  • Antibacterial Properties : Many pyrazolo derivatives have shown antibacterial effects against various pathogens. The exact mechanism of action for this compound remains to be elucidated; however, it is hypothesized that it may disrupt bacterial cell membranes or inhibit critical metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines .

While specific mechanisms for this compound have not been conclusively determined, general mechanisms observed in related compounds include:

  • Inhibition of key enzymes involved in tumor growth and bacterial metabolism.
  • Interaction with DNA or RNA synthesis pathways.

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level .

Case Studies

Several studies have highlighted the biological activity of pyrazoloquinolines:

  • Anticancer Studies : A study on a related pyrazolo derivative demonstrated significant cytotoxicity against cervical cancer (HeLa) and prostate cancer (DU 205) cell lines. The findings suggested that the compound induced apoptosis through mitochondrial pathways .
  • Antibacterial Activity : Another research focused on pyrazole derivatives indicated potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used method involves cyclocondensation of pyrazolone derivatives with aromatic aldehydes under ultrasonic irradiation. For example, combining 3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one with benzaldehyde in ethanol under ultrasound (5 min, room temperature) yields intermediates, which are further reacted with malononitrile and NH4OAc in acetic acid . Optimization may include adjusting stoichiometry, solvent polarity, or ultrasound duration to enhance yield and purity.

Q. How can spectroscopic and computational methods be employed to confirm the structure of this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Computational validation via Density Functional Theory (DFT) at the B3LYP/6-31G* level can predict molecular geometries and relative conformational energies. For example, Table 6 in lists calculated energies for hypothetical conformers, which can be cross-validated with experimental NMR data to resolve ambiguities in stereochemistry .

Q. What are the key reaction mechanisms involved in the formation of pyrazolo[3,4-b]quinolin-5-one derivatives?

  • Methodological Answer : The synthesis typically follows a Michael addition-cyclization pathway. For instance, 4-arylidenepyrazolin-5-ones react with amines or nitriles to form α,β-unsaturated intermediates, which undergo intramolecular cyclization. Acid catalysis (e.g., AcOH) facilitates proton transfer and ring closure, as seen in and . Mechanistic studies should monitor intermediates via TLC or in situ IR to validate reaction steps .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound’s conformers?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this, employ polarizable continuum models (PCM) to simulate solvent interactions and compare with experimental data (e.g., X-ray crystallography). For example, ’s Table 6 shows discrepancies in relative energies for conformers 5b, 5j, 5k, and 5n. Hybrid methods like B3LYP-D3 (including dispersion corrections) may improve accuracy .

Q. What strategies are effective in minimizing byproduct formation during multi-step syntheses of pyrazoloquinolinone derivatives?

  • Methodological Answer : Byproducts often stem from competing pathways (e.g., over-alkylation or oxidation). Use kinetic control strategies:

  • Temperature modulation : Lower temperatures favor kinetic products.
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) during cyclization steps.
  • Catalytic selectivity : Transition metal catalysts (e.g., Pd) can direct regioselectivity, as seen in for related heterocycles .

Q. How can the antioxidant or cholinesterase inhibitory activity of this compound be systematically evaluated in vitro?

  • Methodological Answer :

  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays. Prepare solutions in DMSO/PBS and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP).
  • Anticholinesterase activity : Employ Ellman’s method with acetylthiocholine iodide as substrate. IC50 values can be calculated from dose-response curves, as demonstrated in for analogous pyrazoloquinolines .

Q. What experimental designs are suitable for studying the environmental fate of this compound in long-term ecological studies?

  • Methodological Answer : Adapt a split-plot design (as in ) with controlled variables:

  • Abiotic factors : Soil pH, UV exposure.
  • Biotic factors : Microbial degradation assays.
  • Analytical methods : LC-MS/MS for tracking degradation products. ’s INCHEMBIOL framework provides a model for multi-compartment environmental studies .

Theoretical and Methodological Frameworks

  • Link synthesis pathways to conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity .
  • Apply ’s interactive theory-research model to design studies that address gaps in mechanistic understanding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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